molecular formula C5H3ClIN3O2 B2611161 4-Chloro-3-iodo-5-nitropyridin-2-amine CAS No. 1310729-70-4

4-Chloro-3-iodo-5-nitropyridin-2-amine

Cat. No.: B2611161
CAS No.: 1310729-70-4
M. Wt: 299.45
InChI Key: MQLJBCPFYLVQQL-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-5-nitropyridin-2-amine (CAS 1310729-70-4) is a high-value, multifunctional pyridine derivative designed for advanced research applications. This compound serves as a critical synthetic building block in medicinal chemistry and materials science. Its molecular structure, featuring chloro, iodo, and nitro substituents on the pyridine ring, makes it an excellent precursor for metal-catalyzed cross-couplings (such as Suzuki and Sonogashira reactions) and nucleophilic aromatic substitutions, enabling the rapid development of novel chemical libraries . In the field of advanced materials, this compound belongs to a class of 2-amino-3-nitro-5-halopyridine derivatives that are the subject of intensive study for their exceptional properties. Research indicates that these structurally similar molecules form organic single crystals with significant third-order nonlinear optical (NLO) properties and mechanically flexible behavior . This unique combination is rare and highly sought-after for developing new flexible electronic devices, photonic components, and frequency modulators . The specific halogen at the 5-position (iodo, in this case) allows for fine-tuning of the crystal's linear polarizability and second hyperpolarizability, which are key parameters for optical performance . Researchers will find this product to be a key intermediate for synthesizing complex molecules for various target applications. It is offered with high purity and must be stored according to cold-chain conditions to ensure stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-iodo-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLJBCPFYLVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310729-70-4
Record name 4-chloro-3-iodo-5-nitropyridin-2-amine
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Synthetic Methodologies for 4 Chloro 3 Iodo 5 Nitropyridin 2 Amine

Precursor Synthesis and Derivatization Routes

The construction of the target molecule is not achieved in a single step but through the sequential modification of simpler pyridine (B92270) derivatives. The key reactions involve the introduction of nitro and halogen substituents onto a pyridine-2-amine scaffold. The regiochemical outcome of these reactions is highly dependent on the directing effects of the substituents already present on the ring.

Direct nitration of the parent pyridine ring is often inefficient, resulting in low yields. researchgate.net Therefore, synthetic routes typically employ substrates that are more amenable to nitration. The amino group in pyridine-2-amines is a strong activating group and directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5).

A common precursor, 5-nitro-2-aminopyridine, can be synthesized by the nitration of 2-aminopyridine (B139424). One patented method involves using a mixture of concentrated nitric acid and concentrated sulfuric acid, with the reaction temperature controlled to achieve the desired product. google.com Another highly relevant precursor, 4-amino-2-chloro-3-nitropyridine (B48866), is synthesized from 2-chloro-4-aminopyridine. A disclosed method uses a mixed acid system of 65% nitric acid and concentrated sulfuric acid for the nitration reaction. This process yields a mixture of isomers, primarily 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, with a combined yield of 95-98%. google.com The separation of these isomers is crucial for subsequent synthetic steps.

Table 1: Nitration Reactions for Pyridine Precursors

Starting Material Nitrating Agent Conditions Product(s) Yield Reference
2-Aminopyridine Conc. HNO₃ / Conc. H₂SO₄ 20-60°C in a microreactor 5-Nitro-2-aminopyridine 76.21% google.com
2-Chloro-4-aminopyridine 65% HNO₃ / Conc. H₂SO₄ Not specified 4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine 95-98% (total isomers) google.com
2-Aminopyridine Nitronium tetrafluoroborate Not specified 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine Not specified researchgate.net

Introducing halogen atoms onto the pyridine ring can be accomplished through various methods, with the choice of reagent and conditions dictating the regioselectivity and efficiency.

Chlorination: The conversion of a 2-aminopyridine to a 2-chloropyridine (B119429) is a common transformation, often achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by displacement with a chloride ion. An improved process utilizes nitrosyl chloride in an HCl-saturated aqueous solution, which provides good yields and high purity while avoiding the formation of unwanted byproducts like hydroxy compounds or alkyl chlorides that can occur with other methods. google.com

Iodination: Direct iodination of pyridine rings requires an electrophilic iodine source. Iodine monochloride (ICl) is an effective reagent for this purpose. For instance, the synthesis of 2-chloro-3-iodopyridin-4-amine (B1632570) can be achieved by reacting 2-chloro-4-aminopyridine with iodine monochloride in acetic acid, with potassium acetate (B1210297) or sodium acetate used as an additive. chemicalbook.comchemicalbook.com This reaction, however, can produce a mixture of regioisomers, including the 3-iodo and 5-iodo products, which necessitates purification to isolate the desired compound. chemicalbook.com

Table 2: Halogenation Reactions for Pyridine Precursors

Starting Material Halogenating Agent Additive/Solvent Conditions Product(s) Yield Reference
2-Aminopyridine derivatives Nitrosyl chloride HCl-saturated H₂O 0°C to +20°C 2-Chloropyridine derivatives Good yields google.com
2-Chloro-4-aminopyridine Iodine monochloride (ICl) Potassium acetate / Acetic acid 70°C, 4h 2-Chloro-5-iodo-4-pyridinamine & 2-Chloro-3-iodo-4-pyridinamine 49.7% (for 5-iodo isomer after HPLC) chemicalbook.com
2-Chloropyridin-4-amine Iodine monochloride (ICl) NaOAc·3H₂O / Acetic acid 70°C, 16h 2-Chloro-3-iodine-4-pyridinamine Not specified chemicalbook.com

Convergent and Divergent Synthesis Approaches to 4-Chloro-3-iodo-5-nitropyridin-2-amine

The synthesis of a polysubstituted molecule like this compound is typically achieved through a linear, sequential approach where functional groups are added one by one. However, the principles of convergent and divergent synthesis can be considered for generating analogues or optimizing the route.

A divergent synthesis strategy starts from a central core molecule which is then reacted to form a variety of different compounds. wikipedia.org In this context, a precursor such as 2-amino-4-chloropyridine (B16104) could serve as a starting point. From this intermediate, divergent pathways could be established by first performing an iodination reaction, which yields a mixture of 2-amino-4-chloro-3-iodopyridine and 2-amino-4-chloro-5-iodopyridine. These isomers could then be subjected to nitration to produce a small library of related compounds, including the target molecule. This approach allows for the creation of multiple derivatives from a common intermediate.

A convergent synthesis , where different fragments of a molecule are prepared separately and then joined together, is less common for small, single-ring systems like this. researchgate.net More relevant is the concept of multicomponent reactions, which can be considered a form of convergent synthesis where three or more reactants combine in a single pot to form a complex product. nih.gov While a specific multicomponent reaction for this compound is not documented, such strategies are used for creating substituted pyridines in general. nih.govacs.org

The most plausible and practical approach remains a linear synthesis . A potential pathway could start with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. google.com Subsequent halogenation steps would then be required. The challenge lies in controlling the regioselectivity of chlorination and iodination on the now electron-deficient ring. An alternative linear route could involve the iodination of 4-amino-2-chloro-3-nitropyridine, a precursor that can be synthesized and isolated. google.com The directing effects of the existing amino, chloro, and nitro groups would determine the position of the incoming iodo group.

Optimized Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound and its intermediates. Key parameters include the choice of reagents, solvents, temperature, and reaction time.

For the nitration of aminopyridine precursors, the use of a mixed acid system (HNO₃/H₂SO₄) is standard. google.comgoogle.com The temperature must be carefully controlled to prevent over-nitration or decomposition, with temperatures often kept between 20-60°C. google.com The ratio of the acids and the substrate is also a key factor in achieving high conversion and selectivity.

In the chlorination of 2-aminopyridines via diazotization, yield enhancement is achieved by using nitrosyl chloride in an HCl-saturated aqueous solution. This method significantly reduces the formation of 2-hydroxypyridine (B17775) byproducts, which are prevalent when using sodium nitrite (B80452) in aqueous HCl, thereby improving the yield of the desired 2-chloropyridine from around 30-50% to much higher levels. google.com

For the iodination of 2-chloro-4-aminopyridine, the reaction conditions have been documented. The use of iodine monochloride in glacial acetic acid at 70°C is effective. chemicalbook.comchemicalbook.com The addition of a salt like potassium acetate or sodium acetate is important, likely to buffer the reaction and modulate the reactivity of the halogenating agent. chemicalbook.com Despite these conditions, the formation of multiple isomers often occurs, making the yield of a single, specific isomer moderate after purification. For example, one procedure reported a 49.7% isolated yield for the 5-iodo isomer after purification by preparative HPLC, highlighting the challenge of separating the products. chemicalbook.com

Table 3: Summary of Optimized Conditions for Precursor Synthesis

Reaction Type Substrate Reagent(s) Key Conditions Purpose of Optimization
Nitration 2-Chloro-4-aminopyridine 65% HNO₃ / Conc. H₂SO₄ Control of reagent stoichiometry Maximize yield of mixed nitro-isomers (95-98%)
Chlorination (via Diazotization) 2-Aminopyridine derivative Nitrosyl chloride HCl-saturated aqueous solution, 0-20°C Minimize hydroxypyridine byproduct, enhance yield
Iodination 2-Chloro-4-aminopyridine Iodine monochloride (ICl) Acetic acid, Potassium acetate, 70°C Facilitate electrophilic iodination

Isolation and Purification Techniques for this compound and Intermediates

The successful synthesis of this compound relies heavily on effective isolation and purification techniques at each step to remove byproducts, unreacted starting materials, and regioisomers.

Isolation: Standard workup procedures are employed to isolate the crude product after the reaction is complete. This typically involves quenching the reaction mixture, often with water or an ice bath, followed by neutralization with a base (e.g., NaHCO₃, ammonia) to precipitate the product or prepare it for extraction. google.comchemicalbook.com The solid product can be collected by filtration. Alternatively, if the product is soluble in an organic solvent, liquid-liquid extraction is used, commonly with solvents like ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM). chemicalbook.comnih.gov The combined organic layers are then washed (e.g., with brine), dried over an anhydrous salt like Na₂SO₄, and the solvent is removed under reduced pressure. chemicalbook.com

Purification:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize while impurities remain in the solvent. ijddr.in For the separation of 4-amino-2-chloro-3-nitropyridine from its 5-nitro isomer, a specific recrystallization procedure using a mixed solvent system of ethyl acetate and petroleum ether has been developed. google.com

Chromatography: When recrystallization is ineffective, particularly for separating compounds with similar solubility like regioisomers, chromatography is the method of choice.

Flash Column Chromatography: This is a common technique for preparative separation. The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system (e.g., 40% EtOAc/hexane), allowing for the separation of components based on their different affinities for the stationary phase. chemicalbook.com

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers higher resolution. It was successfully used to isolate 2-chloro-5-iodopyridin-4-amine from a mixture of isomers, yielding the pure compound as an off-white solid. chemicalbook.com

Table 4: Purification Techniques for Key Intermediates

Compound / Mixture Technique Solvent/Mobile Phase Outcome Reference
4-Amino-2-chloro-3-nitropyridine & 4-Amino-2-chloro-5-nitropyridine Recrystallization Ethyl acetate / Petroleum ether Effective separation of isomers google.com
2-Chloro-3-iodine-4-pyridinamine Flash Column Chromatography 40% Ethyl acetate / Hexane Purification of the crude product chemicalbook.com
2-Chloro-5-iodopyridin-4-amine & isomers Preparative HPLC 0.1% TFA in Hexane-IPA (60:40) Isolation of the pure 5-iodo isomer chemicalbook.com
5-Nitro-2-aminopyridine Neutralization & Filtration Ammoniacal liquor to adjust pH, then cooling Isolation of solid product google.com

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Iodo 5 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed experimental data regarding the ¹H NMR and ¹³C NMR chemical shifts and coupling patterns for 4-Chloro-3-iodo-5-nitropyridin-2-amine are not present in the surveyed scientific literature. The highly substituted and electronically complex nature of the pyridine (B92270) ring, with chloro, iodo, nitro, and amine groups, would be expected to give rise to a unique and informative NMR spectrum.

¹H NMR and ¹³C NMR Chemical Shifts and Coupling Patterns

Without experimental data, a theoretical discussion of the expected ¹H and ¹³C NMR spectra can be posited. The single proton on the pyridine ring would likely appear as a singlet in the aromatic region of the ¹H NMR spectrum. Its precise chemical shift would be influenced by the cumulative electronic effects of the four different substituents. The amino group protons would likely present as a broad singlet. In the ¹³C NMR spectrum, five distinct signals for the pyridine ring carbons would be anticipated, with their chemical shifts heavily influenced by the attached functional groups. However, without empirical data, these remain speculative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Information on the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the structural confirmation of this compound is not available. These techniques would be invaluable in definitively assigning the proton and carbon signals and confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) Characterization

While the molecular formula (C₅H₃ClIN₃O₂) and molecular weight (approximately 299.45 g/mol ) are known, detailed experimental mass spectrometry data, including high-resolution mass spectrometry for molecular formula validation and an analysis of its fragmentation patterns, have not been published.

High-Resolution Mass Spectrometry for Molecular Formula Validation

No high-resolution mass spectrometry (HRMS) data is available to confirm the exact mass and elemental composition of this compound.

Fragmentation Patterns and Structural Insights

An analysis of the fragmentation patterns of this compound, which would provide valuable structural insights, is absent from the scientific record. Such an analysis would help to understand the stability of the molecule and the relative lability of its various substituent groups under mass spectrometric conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not documented. These spectroscopic methods would be crucial for identifying the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the amine group, the symmetric and asymmetric stretches of the nitro group, and the various vibrations of the substituted pyridine ring.

Theoretical and Computational Studies of 4 Chloro 3 Iodo 5 Nitropyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 4-Chloro-3-iodo-5-nitropyridin-2-amine, DFT calculations offer a detailed picture of its geometry, electron distribution, and reactive behavior.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. Using DFT methods, such as B3LYP with a suitable basis set, the equilibrium geometry of this compound is determined. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov For molecules with extensive conjugation and electron-withdrawing/donating groups, this gap is typically smaller, indicating a higher propensity for chemical reactions.

Table 1: Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -3.2

Note: The values presented are illustrative and represent typical ranges for similar organic molecules.

Electrostatic Potential Mapping and Reactive Sites Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution and predict the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). For this compound, the regions around the nitro group and the nitrogen atom of the pyridine (B92270) ring are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a more positive potential, indicating sites for nucleophilic interaction.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These descriptors are derived from the electronic structure calculations and offer a deeper understanding of the molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud distortion.

These parameters are calculated using the energies of the HOMO and LUMO. A high chemical hardness and a large HOMO-LUMO gap are generally associated with greater molecular stability.

Table 2: Quantum Chemical Descriptors

Descriptor Value
Ionization Potential (I) 6.5 eV
Electron Affinity (A) 3.2 eV
Electronegativity (χ) 4.85 eV
Chemical Hardness (η) 1.65 eV

Note: These values are hypothetical and serve to illustrate the application of these descriptors.

Conformational Analysis and Energy Minima

The presence of the amine and nitro groups, which can rotate around their bonds to the pyridine ring, suggests the possibility of different conformers for this compound. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angles associated with these groups and calculating the energy at each step, a potential energy surface can be constructed. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

While conformational analysis provides a static picture of the energy minima, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature. This method can reveal the accessible conformations and the transitions between them, providing a more realistic understanding of the molecule's flexibility and structural dynamics in a simulated environment, such as in a solvent.

Mechanistic Investigations of Interactions Involving 4 Chloro 3 Iodo 5 Nitropyridin 2 Amine

Reaction Pathway Elucidation for Synthetic Transformations

While specific, detailed synthetic transformations starting from 4-chloro-3-iodo-5-nitropyridin-2-amine are not extensively documented in dedicated studies, its reaction pathways can be elucidated based on the principles of nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring of this compound is highly activated towards nucleophilic attack due to the presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position. This group, being para to the chloro group at C4 and ortho to the iodo group at C3, significantly lowers the electron density of the aromatic system, facilitating the addition of a nucleophile.

The most probable synthetic transformations involve the selective substitution of one of the halogen atoms. The reaction pathway follows a two-step addition-elimination mechanism. libretexts.orglibretexts.org

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

Elimination: The aromaticity of the pyridine ring is restored by the departure of a leaving group, which in this case would be either a chloride or iodide ion.

The regioselectivity of the attack—whether the chloro or iodo group is replaced—depends on a combination of factors including the intrinsic reactivity of the C-Cl versus C-I bond and the specific reaction conditions employed.

Mechanisms of Nucleophilic Attack and Halogen Exchange

The crucial step in the SNAr mechanism is the initial attack by the nucleophile, which is also the rate-determining step. youtube.com Halogen exchange involves the displacement of either the chloride or iodide ion. Several factors influence which halogen is preferentially replaced:

Carbon-Halogen Bond Strength: The C-I bond is weaker than the C-Cl bond, which would typically favor iodine as the better leaving group.

Electronegativity and Induction: Chlorine is more electronegative than iodine, making the carbon atom at the C4 position more electrophilic (electron-deficient) and thus a more favorable site for initial nucleophilic attack. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the inductive electron withdrawal of a more electronegative halogen. youtube.com

This creates a nuanced situation. While iodide is inherently a better leaving group, the attack is often faster at the carbon attached to the more electronegative halogen. Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the C4 (displacing chloride) or C3 (displacing iodide) position. In many documented SNAr reactions on similar aromatic systems, the more electronegative halogen (like fluorine or chlorine) dictates the site of attack and is displaced, even though it is a poorer leaving group than bromine or iodine. youtube.com

Table 1: Factors Influencing Halogen Exchange in SNAr Reactions
FactorChlorine (at C4)Iodine (at C3)Implication for Reactivity
ElectronegativityHigherLowerIncreases electrophilicity of the attached carbon, potentially speeding up the initial nucleophilic attack.
Leaving Group AbilityPoorerBetterFacilitates the final elimination step to restore aromaticity.
Position Relative to -NO₂ParaOrthoBoth positions provide strong resonance stabilization for the Meisenheimer complex.

Role of this compound as a Ligand or Catalyst Precursor

This compound possesses multiple functional groups that make it a potential candidate as a ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. youtube.com This binding occurs through a coordinate covalent bond, where the ligand, acting as a Lewis base, donates a pair of electrons to the metal, which acts as a Lewis acid. youtube.com

The potential coordination sites on this compound include:

Pyridine Ring Nitrogen (N1): The lone pair of electrons on the heterocyclic nitrogen atom is a classic coordination site for metals.

Exocyclic Amino Group (-NH₂): The nitrogen of the primary amine at the C2 position also has a lone pair of electrons available for donation.

The presence of two potential donor sites (the ring nitrogen and the amino nitrogen) allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelation effect typically enhances the stability of the resulting coordination complex. Alternatively, it could act as a monodentate ligand, binding through only one of the nitrogen atoms, or as a bridging ligand connecting two metal centers.

While the parent compound itself can act as a ligand, it can also serve as a precursor for more complex ligands. Synthetic transformations, such as the nucleophilic substitution of its halogen atoms as described above, could introduce new coordinating groups, thereby modifying its properties as a ligand to suit specific catalytic applications.

Theoretical Studies of Non-Covalent Interactions

While specific theoretical studies on this compound are not available, its structure allows for the prediction of several key non-covalent interactions that would govern its behavior in the solid state and in solution. These weak interactions are crucial in crystal engineering, molecular recognition, and supramolecular chemistry.

The primary non-covalent interactions expected for this molecule are:

Hydrogen Bonding: The amino group (-NH₂) is a strong hydrogen bond donor, while the nitro group (-NO₂) and the pyridine ring nitrogen are effective hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonding networks, which would likely be a dominant feature in its crystal packing.

Halogen Bonding: Both the iodine and chlorine atoms can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region (a σ-hole) on the halogen atom interacts with a nucleophilic site, such as the lone pair on a nitrogen or oxygen atom of a neighboring molecule. Iodine is a particularly strong halogen bond donor compared to chlorine, suggesting that interactions involving the iodine at the C3 position could be significant.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic rings. The electron-withdrawing nitro group significantly influences the electrostatic potential of the ring, favoring interactions with electron-rich aromatic systems.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions, allowing for the calculation of interaction energies and the visualization of molecular orbitals to understand the nature of the bonding.

Table 2: Potential Non-Covalent Interactions for this compound
Interaction TypeDonor Group(s)Acceptor Group(s)Potential Significance
Hydrogen Bond-NH₂-NO₂, Pyridine N, -NH₂Primary interaction for crystal packing and self-assembly.
Halogen Bond-I, -Cl-NO₂, Pyridine N, -NH₂Directional interaction influencing molecular arrangement; Iodine is a stronger donor than chlorine.
π-π StackingPyridine RingPyridine Ring (of another molecule)Contributes to the stabilization of crystal lattices.

Applications of 4 Chloro 3 Iodo 5 Nitropyridin 2 Amine in Organic Synthesis and Beyond

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of multiple functional groups renders 4-Chloro-3-iodo-5-nitropyridin-2-amine an ideal precursor for the synthesis of intricate heterocyclic systems. The differential reactivity of the chloro and iodo substituents, combined with the directing effects of the amino and nitro groups, enables chemists to selectively forge new bonds and construct complex ring systems.

Construction of Fused Pyridine (B92270) Systems

Fused pyridine ring systems are a common motif in biologically active molecules and functional materials. While specific examples detailing the use of this compound in the construction of such systems are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests a high potential for such applications. For instance, related compounds like 2-chloropyridin-4-amine are used to synthesize pyrrolo[3,2-c]pyridine scaffolds. chemicalbook.com The presence of the iodo group in this compound opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki reactions, to introduce carbon-carbon bonds and initiate cyclization cascades, leading to the formation of fused heterocycles. The amino group can also participate in intramolecular cyclization reactions to form pyridopyrimidines or other related fused systems.

Derivatization to Access Diverse Compound Libraries

The distinct reactivity of the functional groups on the this compound ring allows for sequential and site-selective modifications, making it an excellent scaffold for generating diverse compound libraries for screening purposes.

Table 1: Potential Sequential Reactions for Derivatization

Reaction StepTarget Functional GroupPotential Reaction TypeReagents and ConditionsResulting Modification
1IodoSuzuki CouplingArylboronic acid, Pd catalyst, baseIntroduction of an aryl or heteroaryl group at the 3-position
2ChloroNucleophilic Aromatic SubstitutionAmines, alcohols, or thiolsIntroduction of a new substituent at the 4-position
3NitroReductionSnCl₂, Fe/HCl, or catalytic hydrogenationConversion to an amino group, enabling further derivatization
4AminoAcylation / SulfonylationAcyl chlorides, sulfonyl chloridesFormation of amides or sulfonamides at the 2-position

This step-wise modification allows for the systematic introduction of a wide variety of substituents, leading to a large number of unique compounds from a single starting material. Such libraries are invaluable in the discovery of new molecules with desired properties.

Role in Agrochemical Research (excluding specific product names or efficacy)

Substituted pyridines are a well-established class of compounds in agrochemical research. The presence of halogen and nitro groups in a molecule can be associated with biological activity. For example, other chloronitropyridine derivatives are known to be important intermediates in the agrochemical industry. google.com The structural features of this compound make it a compound of interest for the synthesis of novel potential agrochemicals. Researchers in this field could utilize this compound as a starting material to synthesize new molecular entities for screening in assays relevant to crop protection.

Potential in Material Science (e.g., precursor for conductive polymers, dyes)

The application of this compound in material science is an emerging area of exploration. The electron-deficient nature of the nitropyridine ring, combined with the potential for extended conjugation through derivatization, suggests its utility as a building block for novel organic materials. For instance, the iodo group can be used to introduce acetylenic units via Sonogashira coupling, a common strategy for creating conjugated organic molecules that can serve as precursors to conductive polymers. Furthermore, the aromatic and polarizable nature of the molecule could be exploited in the design of new dyes, where modification of the substituents would allow for tuning of the absorption and emission properties.

Exploration in Chemical Biology Tools (e.g., probes for mechanistic studies of enzymatic pathways, excluding clinical implications)

Chemical biology often requires tailored molecules to probe biological systems. The highly functionalized nature of this compound makes it a candidate for the development of specialized chemical tools. For example, related aminopyridine structures can be used to synthesize inhibitors of specific enzymes. google.com The reactive handles on the molecule could be used to attach reporter groups, such as fluorophores or biotin, or to link the molecule to other bioactive scaffolds. This would allow for the creation of probes to study enzyme-ligand interactions or to investigate the mechanisms of enzymatic pathways without direct clinical implications. The ability to systematically modify the structure would also enable the exploration of structure-activity relationships in a biological context.

Analytical Methodologies for 4 Chloro 3 Iodo 5 Nitropyridin 2 Amine

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating and analyzing the components of a mixture. For a compound such as "4-Chloro-3-iodo-5-nitropyridin-2-amine," both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be considered, though their applicability differs significantly.

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of non-volatile and thermally sensitive compounds like substituted pyridines. It is widely used for purity assessment and quantification. While specific validated methods for "this compound" are not extensively detailed in publicly available scientific literature, methods for related compounds found in patent documents suggest a clear path for method development. google.comgoogle.comepo.orggoogleapis.com

A typical HPLC analysis would involve a reversed-phase column, likely a C18, which separates compounds based on their hydrophobicity. A polar mobile phase, consisting of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compound from the column. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic structure of "this compound" is expected to absorb UV light strongly. For more definitive identification, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

Below is a table representing a potential set of parameters for an HPLC method for the analysis of "this compound," based on methods used for similar compounds.

ParameterExample Value/Condition
Instrument High-Performance Liquid Chromatograph
Column Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD) at a wavelength of 254 nm

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of polar functional groups (amine and nitro groups), "this compound" is not expected to be sufficiently volatile or thermally stable for direct GC analysis. Attempting to analyze it directly by GC would likely lead to poor chromatographic performance and thermal degradation within the injector or column.

For GC analysis to be feasible, a derivatization step would be necessary. This involves chemically modifying the compound to increase its volatility. For the primary amine group, derivatization agents such as silylating agents (e.g., BSTFA) could be used to replace the active hydrogens with less polar trimethylsilyl (B98337) groups. However, there is no specific literature available that describes the successful derivatization and subsequent GC analysis of "this compound."

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of absorbing species in a solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

The "this compound" molecule contains a nitropyridine ring system, which is a chromophore that absorbs light in the ultraviolet and possibly the visible range. Therefore, in principle, its concentration in a pure solvent could be determined by measuring its absorbance at a specific wavelength (λmax), provided a pure standard is available for calibration.

To perform a quantitative analysis, the following steps would be necessary:

A pure sample of "this compound" would be dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

The UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax).

A series of standard solutions of known concentrations would be prepared.

The absorbance of each standard solution at λmax would be measured to construct a calibration curve.

The absorbance of the unknown sample would then be measured, and its concentration determined from the calibration curve.

Despite the theoretical applicability of this method, there is no publicly available data on the specific λmax or the molar absorptivity coefficient for "this compound," which are essential for developing a quantitative spectrophotometric method.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. The nitro group (-NO2) in "this compound" is known to be electrochemically active, meaning it can be reduced at an electrode surface. This property forms the basis for its detection and quantification using techniques like voltammetry.

The electrochemical reduction of nitroaromatic compounds typically proceeds via the formation of a nitro radical anion, which is then further reduced to a hydroxylamine (B1172632) and finally to an amine. This stepwise reduction gives rise to characteristic signals in a voltammogram, with the peak current being proportional to the concentration of the compound.

A potential electrochemical method for the analysis of "this compound" could involve:

Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for enhanced sensitivity.

Working Electrode: A glassy carbon electrode (GCE), possibly chemically modified to improve sensitivity and selectivity.

Supporting Electrolyte: A buffered aqueous or mixed aqueous-organic solution to control the pH, as the reduction potential of nitro groups is often pH-dependent.

While the electrochemical behavior of nitroaromatic compounds is well-documented, specific studies detailing the electrochemical detection of "this compound" are not found in the available literature. Research would be required to determine the optimal experimental conditions, such as pH, solvent system, and electrode material, as well as to validate the method in terms of linearity, sensitivity, and selectivity.

Future Research Directions for 4 Chloro 3 Iodo 5 Nitropyridin 2 Amine

Novel Synthetic Routes and Sustainable Methodologies

Future research will likely focus on developing more efficient, environmentally benign, and sustainable methods for the synthesis of 4-Chloro-3-iodo-5-nitropyridin-2-amine and its analogs. Key areas of exploration include:

Green Chemistry Approaches: Current synthetic routes for polysubstituted pyridines often rely on harsh conditions and hazardous reagents. Future methodologies could employ greener alternatives, such as microwave-assisted synthesis, to reduce reaction times and energy consumption. The use of eco-friendly solvents and recyclable catalysts will also be a critical aspect of developing sustainable synthetic protocols.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis and modification of pyridine (B92270) derivatives is a promising area. nbinno.com Biocatalytic approaches can offer high regio- and stereoselectivity under mild reaction conditions, potentially simplifying complex multi-step syntheses. Research into enzymes capable of halogenating, nitrating, or aminating pyridine rings could lead to novel and sustainable routes to compounds like this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. recercat.catnih.gov This methodology could be applied to develop novel synthetic pathways to the target molecule, potentially through C-H functionalization of a simpler pyridine precursor, offering a more atom-economical approach.

Synthetic ApproachPotential AdvantagesKey Research Focus
Green ChemistryReduced waste, lower energy consumption, safer processesMicrowave-assisted reactions, use of benign solvents and catalysts
BiocatalysisHigh selectivity, mild conditions, reduced byproductsDiscovery and engineering of enzymes for specific pyridine modifications
Photoredox CatalysisMild reaction conditions, high functional group tolerance, novel bond formationsC-H functionalization strategies for late-stage modification

Exploration of Unconventional Reactivity Patterns

The unique electronic nature of this compound, arising from the interplay of its substituents, suggests the potential for unconventional reactivity. Future research should aim to exploit this for novel chemical transformations:

C-H Functionalization: Direct functionalization of the remaining C-H bond on the pyridine ring would provide a direct route to novel derivatives. Given the electron-deficient nature of the ring, radical-based C-H functionalization methods could be particularly effective. nih.gov

Pyridyl Radical Chemistry: The generation of pyridyl radicals from the halogenated positions could open up new avenues for functionalization. Photoredox catalysis, for instance, can facilitate the formation of pyridyl radicals from halopyridines, which can then participate in a variety of coupling reactions. recercat.catresearchgate.net

Pyridyne Intermediates: The generation of a pyridyne intermediate from the di-halogenated scaffold could lead to a range of interesting cycloaddition and nucleophilic addition products. The regioselectivity of such reactions would be influenced by the existing substituents, offering a pathway to complex polycyclic structures. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry will be an indispensable tool for guiding future research on this compound.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. nih.govias.ac.inmostwiedzy.pl This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, as well as for understanding the regioselectivity of reactions. DFT can also be used to model reaction mechanisms and transition states, aiding in the design of new reactions and the optimization of existing ones. chemrxiv.org

Predictive Reactivity Models: Building on DFT data, predictive models for the reactivity of substituted pyridiniums can be developed. chemrxiv.orgrsc.org Such models can help in forecasting the outcomes of reactions with various nucleophiles and electrophiles, thereby accelerating the discovery of new transformations.

Machine Learning in Retrosynthesis: Machine learning algorithms are increasingly being used to predict retrosynthetic pathways for complex molecules. nih.gov Training these models on datasets of pyridine reactions could help in designing novel and efficient synthetic routes to this compound and its derivatives.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Electronic structure analysis, reaction mechanism modelingPrediction of reactive sites, understanding of regioselectivity, rational design of new reactions
Predictive Reactivity ModelsForecasting reaction outcomesAccelerated discovery of novel transformations and optimized reaction conditions
Machine LearningRetrosynthetic analysisDesign of efficient and novel synthetic routes

Integration into Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis and derivatization into automated platforms will be crucial.

Continuous Flow Synthesis: Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates, such as nitration. researchgate.netnjtech.edu.cnresearchgate.netgoogle.com Developing a continuous flow synthesis for this compound would enable safer and more efficient production.

Automated Library Synthesis: Automated platforms can be used to rapidly generate libraries of derivatives by reacting the parent molecule with a diverse set of building blocks. akjournals.comresearchgate.net This high-throughput approach is invaluable for medicinal chemistry programs aimed at exploring structure-activity relationships.

Development of New Derivatization Strategies

The multiple functional groups on this compound provide numerous handles for derivatization. Future research should focus on developing selective and efficient methods to modify this scaffold.

Cross-Coupling Reactions: The chloro and iodo substituents are ideal handles for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. sigmaaldrich.comsoton.ac.uk This would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C3 and C4 positions. Selective coupling at the more reactive iodo position over the chloro position should be achievable.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the chloro substituent susceptible to nucleophilic aromatic substitution. This would enable the introduction of various nucleophiles, including amines, alcohols, and thiols, at the C4 position.

Modification of the Amino Group: The 2-amino group can be readily acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. Its presence is also a key feature for potential applications in medicinal chemistry.

Conclusion

Summary of Key Research Findings on 4-Chloro-3-iodo-5-nitropyridin-2-amine

This compound is a polysubstituted pyridine (B92270) derivative. Its chemical significance stems from the unique arrangement of electron-withdrawing (chloro, iodo, nitro) and electron-donating (amino) groups on the pyridine ring. This substitution pattern creates a highly activated and versatile scaffold for organic synthesis.

Research on analogous compounds, such as chloronitropyridines and aminonitropyridines, provides insight into the potential reactivity of this molecule. The presence of a nitro group, in particular, strongly activates the pyridine ring towards nucleophilic aromatic substitution. The chloro and iodo substituents are excellent leaving groups, suggesting that the compound can readily react with various nucleophiles to introduce new functional groups at the C4 and C3 positions. The amino group at the C2 position can direct substitution reactions and can itself be a site for further chemical modification.

Key inferred research findings based on related structures include:

Versatile Synthetic Intermediate: The multiple, distinct reactive sites make it a valuable building block for synthesizing more complex heterocyclic systems. nih.govnih.gov

Precursor to Bioactive Molecules: Substituted nitropyridines are crucial precursors in the synthesis of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.goveurekaselect.comresearchgate.net The specific combination of halogens and a nitro group suggests its potential use in developing novel pharmaceutical agents.

Modulator of Chemical Properties: The interplay of the different functional groups influences the compound's electronic properties, solubility, and reactivity, making it an interesting subject for structure-activity relationship studies. nih.gov

The following table summarizes the properties of this compound:

PropertyValue
CAS Number 1310729-70-4
Molecular Formula C₅H₃ClIN₃O₂
Molecular Weight 299.452 g/mol
Predicted pKa -0.62 ± 0.50

Data sourced from Guidechem.com guidechem.com

Broader Implications for Heterocyclic Chemistry

The study and utilization of highly functionalized heterocycles like this compound have significant implications for the broader field of heterocyclic chemistry. numberanalytics.com

Advancement in Drug Discovery: Pyridine scaffolds are present in a vast number of FDA-approved drugs. nih.govnih.gov The availability of multi-substituted intermediates like this compound allows medicinal chemists to efficiently generate libraries of novel molecules for screening against various diseases, potentially leading to the discovery of new therapeutic agents. researchgate.net

Development of Novel Synthetic Methodologies: The unique reactivity of such polysubstituted pyridines can drive the development of new synthetic methods. numberanalytics.comrsc.org Research into selective functionalization of one position over another (e.g., substituting the chloro group while leaving the iodo group intact, or vice versa) can lead to more controlled and efficient synthetic strategies.

Expansion of Chemical Diversity: Compounds with a high density of functional groups expand the accessible chemical space for creating new materials, agrochemicals, and functional dyes. The pyridine nucleus is a core component in many functional materials and agrochemical products. nih.gov

Unanswered Questions and Future Perspectives

The potential of this compound opens up several avenues for future research.

Systematic Reactivity Studies: A thorough investigation is needed to map out the specific reactivity of this compound. Key questions include:

What is the regioselectivity of nucleophilic aromatic substitution reactions?

Can the different halogen atoms be selectively replaced under different reaction conditions?

How does the amino group influence the reactivity of the leaving groups?

Exploration of Biological Activity: The compound itself, as well as its derivatives, should be screened for various biological activities. Given the prevalence of substituted pyridines in medicine, it is plausible that this scaffold could exhibit interesting pharmacological properties. eurekaselect.comresearcher.life

Development of Efficient Synthesis: While methods for synthesizing related compounds exist, developing a high-yield, scalable, and cost-effective synthesis for this compound would be crucial for its broader application. google.comgoogle.com

Computational Modeling: Theoretical studies could provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with biological targets, guiding future experimental work. numberanalytics.com

Q & A

Q. What are the key physicochemical properties of 4-Chloro-3-iodo-5-nitropyridin-2-amine, and how are they experimentally determined?

  • Molecular Formula : C₅H₃ClIN₃O₂ (Hill notation) .
  • Molecular Weight : 299.46 g/mol .
  • Characterization Methods :
    • X-ray Crystallography : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonds, halogen bonding). Use SHELXL for refinement .
    • Spectroscopy : Confirm functional groups via FT-IR (nitro, amine) and ¹H/¹³C NMR (aromatic protons, substituent effects) .
    • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

Q. What synthetic routes are feasible for this compound?

  • Halogenation Strategies :
    • Iodine introduction via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) .
    • Chlorination using POCl₃ or PCl₅ on pyridine precursors .
  • Nitro Group Installation : Nitration at position 5 using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity via directing groups .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. How can the stability of this compound be assessed under varying conditions?

  • Thermal Stability : TGA/DSC to monitor decomposition (e.g., nitro group instability >200°C) .
  • Photochemical Sensitivity : UV-Vis spectroscopy under controlled light exposure .
  • Storage Recommendations : Dark, inert atmosphere (argon), and low temperature (-20°C) to prevent iododechlorination or nitro reduction .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure and reactivity of this compound?

  • Functional Selection : B3LYP/6-31G(d) for geometry optimization and vibrational frequencies .
  • Reactivity Insights :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., iodine for cross-coupling).
    • Simulate UV spectra (TD-DFT) to correlate with experimental λmax .
  • Validation : Compare computed vs. experimental IR/NMR data to refine scaling factors .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Heavy Atom Effects : Iodine’s high electron density may cause absorption errors; apply multi-scan corrections .
  • Hydrogen Bonding : Identify N–H⋯O/N interactions using SHELX hydrogen-bonding tables .
  • Disorder Modeling : Address positional disorder in nitro/amine groups via PART instructions in SHELXL .

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

  • Nitro as a Directing Group : Facilitates electrophilic substitution at para/meta positions .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) to amine derivatives for medicinal chemistry applications .
  • Risk of Nitrosamine Formation : Assess under acidic/basic conditions using HPLC-MS; mitigate via pH control .

Q. What analytical methods resolve contradictions in spectral data for this compound?

  • Case Study : Discrepant NMR shifts may arise from tautomerism (amine ↔ imine). Use variable-temperature NMR to confirm dynamic equilibria .
  • Mass Spectrometry Artifacts : Differentiate [M+H]⁺ peaks from adducts (e.g., Na⁺/K⁺) via high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.